molecular formula C10H12N2O B1326644 (4,5-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 915921-59-4

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B1326644
CAS No.: 915921-59-4
M. Wt: 176.21 g/mol
InChI Key: DXIFJQQSMWQYTC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIFJQQSMWQYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649180
Record name (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-59-4
Record name (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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